N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O3S/c1-29-17-9-4-6-14-12-18(30-21(14)17)22(28)27(13-15-7-2-3-11-25-15)23-26-20-16(24)8-5-10-19(20)31-23/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHWFYGDWLNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities , particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 433.5 g/mol. The compound features a benzothiazole core, which is known for its diverse biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 921532-86-7 |
| Chemical Class | Benzothiazole Derivative |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit critical signaling pathways involved in cell proliferation and survival. Specifically, it may target the AKT and ERK pathways, leading to apoptosis in cancer cells.
-
Case Studies :
- A study on benzothiazole derivatives demonstrated that certain analogs exhibited GI50 values as low as 0.4 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Another investigation reported that derivatives similar to this compound showed significant inhibition of cell migration and decreased levels of inflammatory cytokines such as IL-6 and TNF-α .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. The compound may exert its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings :
- Studies have shown that benzothiazole derivatives can reduce inflammation markers and promote apoptosis in inflammatory conditions.
- The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for diseases characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity (GI50 µM) | Anti-inflammatory Activity |
|---|---|---|
| This compound | TBD | TBD |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine | 0.57 (MCF-7) | Significant |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | TBD | COX inhibitory |
Note: TBD = To Be Determined
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related molecules can be analyzed through substituent effects, synthetic pathways, and molecular properties. Below is a detailed comparison based on evidence from the provided sources:
Structural Analogues from
The benzothiazole-3-carboxamide derivatives synthesized in share a common scaffold but differ in substituents and heterocyclic appendages. Key comparisons include:
- Substituent Impact : The target compound’s 4-fluorobenzo[d]thiazol group may enhance metabolic stability compared to chlorophenyl or difluorophenyl groups in 4g and 4h. Fluorine’s electronegativity and small atomic radius often improve bioavailability .
Functional Analogues from
The compound in (C18H17N3O4S, MW 371.4) shares a furan-carboxamide backbone but lacks the benzofuran and pyridinylmethyl groups. Key differences include:
- Methoxy vs. Benzylamino Groups: The target compound’s 7-methoxy group on benzofuran may enhance lipophilicity compared to the 3-methoxybenzylamino group in ’s compound.
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Fluorine substitution on the benzothiazole (as in the target compound) is a strategic choice to balance electronic effects and metabolic resistance, contrasting with chlorinated analogs (e.g., 4g, 4j) that may exhibit higher toxicity .
- The pyridinylmethyl group’s role in modulating pharmacokinetics warrants further investigation, as similar groups in compounds show varied bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
